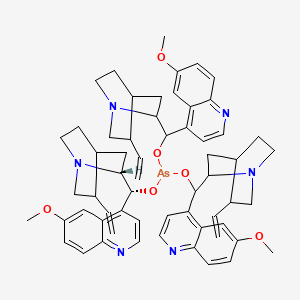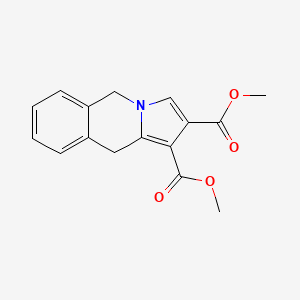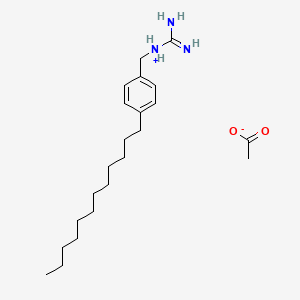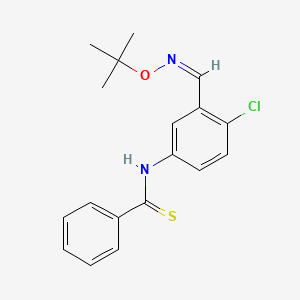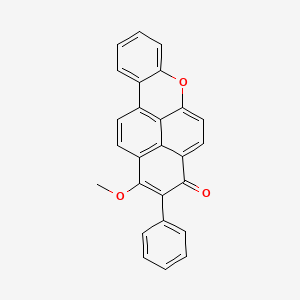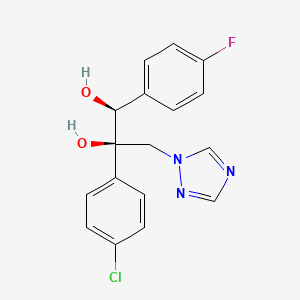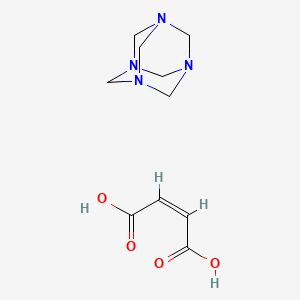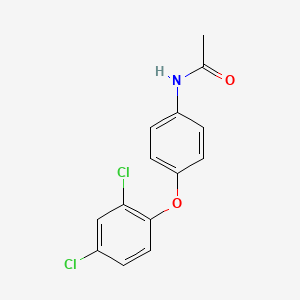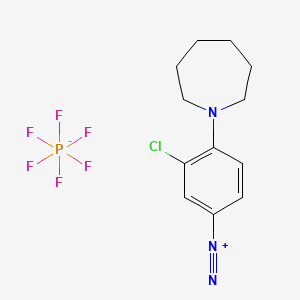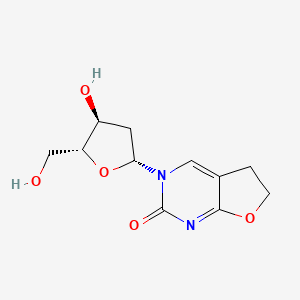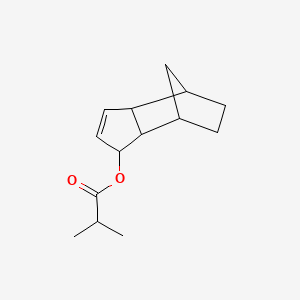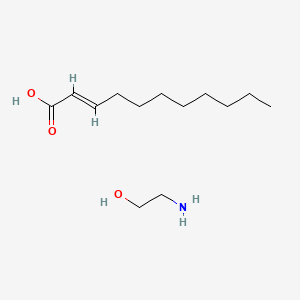
Einecs 299-424-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 299-424-9, also known as undecenoic acid, compound with 2,2’-iminodiethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecenoic acid, compound with 2,2’-iminodiethanol (1:1), typically involves the reaction of undecenoic acid with 2,2’-iminodiethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the precise control of reaction parameters to ensure consistent quality and high yield. The industrial production methods may also include purification steps to remove any impurities and achieve the desired specifications for the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use in topical formulations for skin conditions.
Industry: Utilized in the production of surfactants, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of undecenoic acid, compound with 2,2’-iminodiethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Cell Membranes: Altering the permeability and function of cell membranes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecenoic Acid: A related compound with similar properties and applications.
2,2’-Iminodiethanol: Another related compound used in various industrial and research applications.
Uniqueness
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), is unique due to its specific combination of undecenoic acid and 2,2’-iminodiethanol, which imparts distinct properties and applications. The compound’s unique structure allows it to be used in a wide range of applications, from organic synthesis to industrial production.
Eigenschaften
CAS-Nummer |
93882-27-0 |
|---|---|
Molekularformel |
C13H27NO3 |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
2-aminoethanol;(E)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;3-1-2-4/h9-10H,2-8H2,1H3,(H,12,13);4H,1-3H2/b10-9+; |
InChI-Schlüssel |
AAEOLAIMTWFREY-RRABGKBLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/C(=O)O.C(CO)N |
Kanonische SMILES |
CCCCCCCCC=CC(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


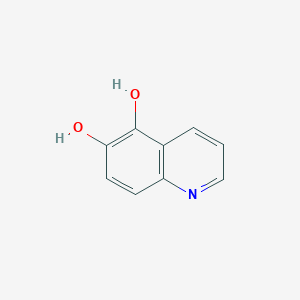
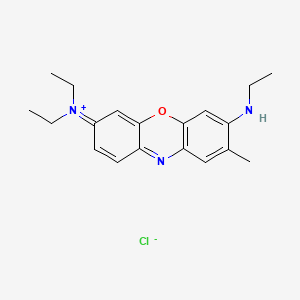
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
